Icmt-IN-38
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Overview
Description
Icmt-IN-38 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif . ICMT plays a crucial role in the activation of Ras proteins, which are implicated in various types of cancers . By inhibiting ICMT, this compound has shown promising anti-cancer activity .
Preparation Methods
The synthesis of Icmt-IN-38 involves the preparation of methylated tetrahydropyranyl derivatives . The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a tetrahydropyranyl ring.
Methylation: The tetrahydropyranyl derivatives are then methylated to achieve the desired chemical structure.
Purification: The final product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Icmt-IN-38 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Icmt-IN-38 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of ICMT in the post-translational modification of proteins.
Industry: While its industrial applications are still under exploration, this compound could be used in the development of new therapeutic agents targeting ICMT.
Mechanism of Action
Icmt-IN-38 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT) . ICMT is responsible for the final step in the post-translational modification of proteins containing a C-terminal CAAX motif . By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the Ras signaling pathway and the regulation of TAZ protein stability .
Comparison with Similar Compounds
Icmt-IN-38 is unique among ICMT inhibitors due to its high potency and specificity . Similar compounds include:
Cysmethynil: A prototypical ICMT inhibitor identified by researchers at Duke University.
Indole-based inhibitors: Developed through high-throughput screening and optimization.
Other ICMT inhibitors: Patented by researchers at various institutions, including Universidad Complutense De Madrid and Cancer Therapeutics CRC PTY Ltd.
This compound stands out due to its optimized chemical structure, which enhances its effectiveness and safety profile .
Properties
Molecular Formula |
C22H28ClNO |
---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylaniline |
InChI |
InChI=1S/C22H28ClNO/c1-17-9-10-19(15-20(17)23)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3 |
InChI Key |
DGPAUDJRYGLISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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